

GMB-475: A Novel Degrader Overcoming Cross-Resistance in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GMB-475**

Cat. No.: **B1192926**

[Get Quote](#)

A Comparative Analysis of **GMB-475** Against Standard Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GMB-475**, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 oncoprotein, with established tyrosine kinase inhibitors (TKIs) in the context of cross-resistance in Chronic Myeloid Leukemia (CML). The emergence of BCR-ABL1 mutations is a primary driver of resistance to TKI therapies, necessitating the development of novel therapeutic strategies. **GMB-475** offers a distinct mechanism of action by inducing the proteasomal degradation of BCR-ABL1, thereby overcoming resistance mediated by kinase domain mutations that impair TKI binding.

Executive Summary

GMB-475 demonstrates significant efficacy against a range of clinically relevant BCR-ABL1 mutants, including the notoriously resistant T315I mutation and complex compound mutations. This guide presents key experimental data comparing the in vitro potency of **GMB-475** with imatinib, dasatinib, ponatinib, and asciminib. Furthermore, detailed experimental protocols for the cited studies and visualizations of the underlying biological pathways and experimental workflows are provided to support further research and development in this area.

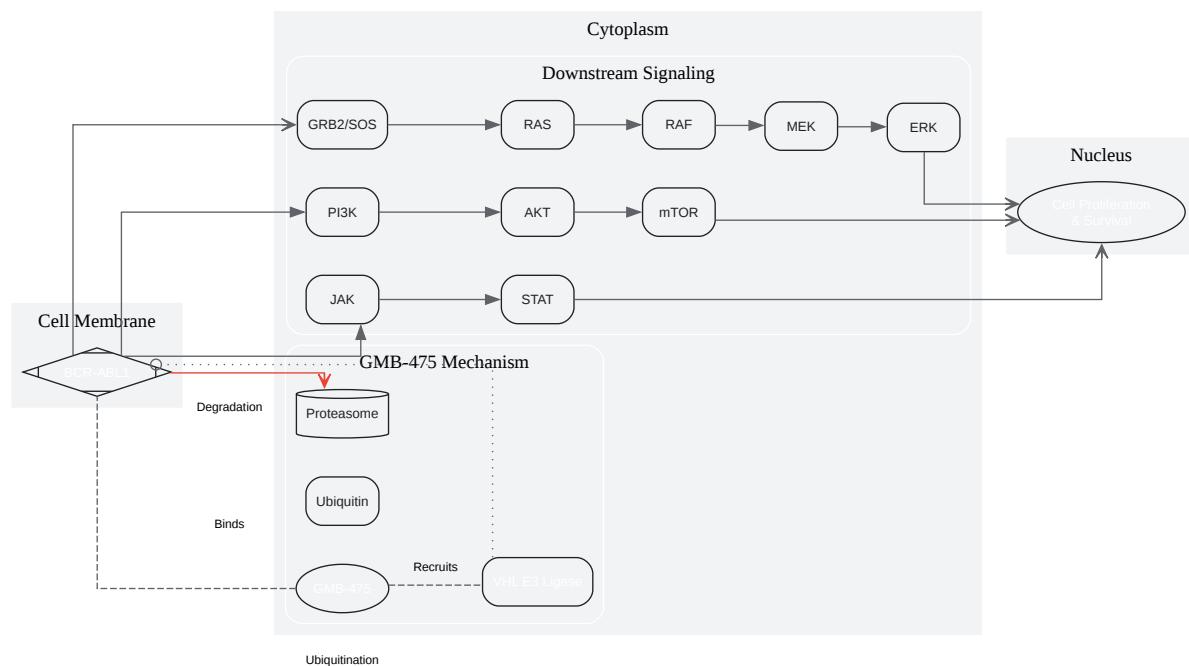
Comparative Efficacy of GMB-475 and Tyrosine Kinase Inhibitors

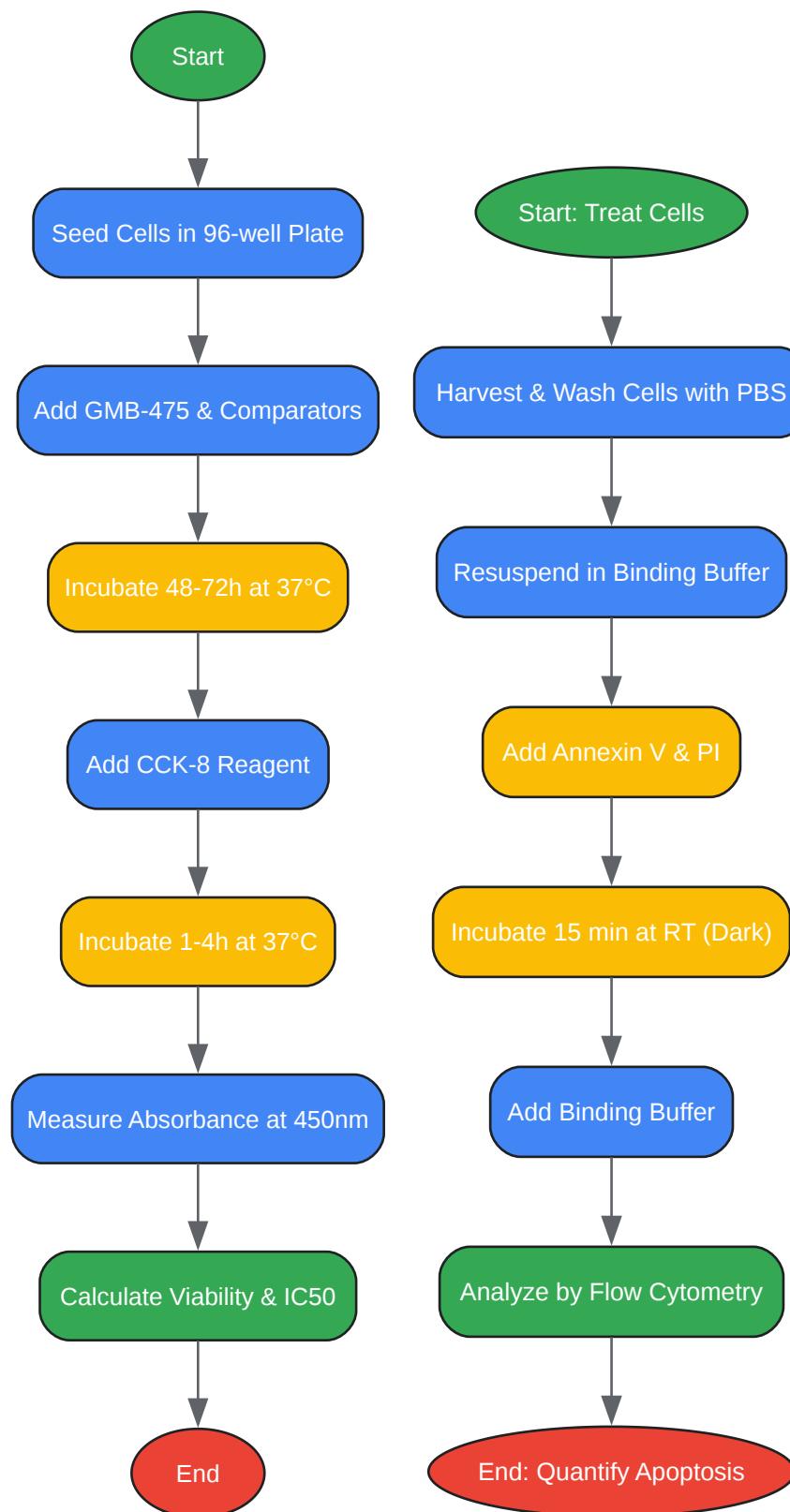
The following tables summarize the half-maximal inhibitory concentration (IC50) values of **GMB-475** and various TKIs against cell lines expressing wild-type and mutant BCR-ABL1. This data highlights the potential of **GMB-475** to address TKI resistance.

Table 1: IC50 Values (μ M) of **GMB-475** against various BCR-ABL1 Mutants in Ba/F3 Cells.[\[1\]](#)

BCR-ABL1 Mutant	GMB-475 IC50 (μ M)
T315I	3.69
T315I + E255K	8.29
T315I + L387M	3.70
T315I + F486S	4.49

Table 2: Comparative IC50 Values (nM) of **GMB-475** and Selected TKIs against various BCR-ABL1 Mutants.


BCR-ABL1 Mutant	GMB-475 (nM)	Imatinib (nM)	Dasatinib (nM)	Ponatinib (nM)	Asciminib (nM)
Wild-Type	~1000[2]	121[3]	0.8[4]	0.37-2.0[5]	3.8[6]
G250E	-	>10000[7]	104[7]	16[7]	<30[6]
Y253H	-	-	-	-	<30[6]
E255V	-	-	-	-	<30[6]
T315I	1980[2]	>10000[8]	>4000[7]	11-16[7][9]	<30[6]
F359V	-	-	-	23.7[10]	Insensitive[6]
H396R	-	-	-	-	<30[6]
T315I+M351 T	-	-	-	Near/Above Effective Conc.[7]	-
E255V+F317I	-	-	-	Near/Above Effective Conc.[7]	-
T315I+E255K	-	-	-	Near/Above Effective Conc.[7]	-
T315I+E255V	-	-	-	Near/Above Effective Conc.[7]	-


Note: IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available from the searched sources.

Signaling Pathways and Mechanism of Action

GMB-475 is a heterobifunctional molecule that brings the E3 ubiquitin ligase Von Hippel-Lindau (VHL) into proximity with the BCR-ABL1 protein.[11] This induced proximity leads to the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome. By eliminating the

entire oncoprotein, **GMB-475** not only inhibits its kinase activity but also disrupts its scaffolding functions, leading to the downregulation of multiple downstream signaling pathways critical for CML cell proliferation and survival, such as the JAK-STAT, RAS/RAF/ERK, and PI3K/AKT/mTOR pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asciminib, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GMB-475: A Novel Degrader Overcoming Cross-Resistance in Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192926#cross-resistance-studies-with-gmb-475>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com